
2'-Methyl-4-dimethylaminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-4-dimethylaminostilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives are known for their diverse applications in various fields, including material science, pharmaceuticals, and fluorescence probes . The compound 2’-Methyl-4-dimethylaminostilbene is particularly noted for its unique photophysical properties, making it a valuable subject of scientific research.
Vorbereitungsmethoden
The synthesis of 2’-Methyl-4-dimethylaminostilbene typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing the appropriate aldehyde and amine in the presence of a base, such as piperidine, in a suitable solvent like ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.
Analyse Chemischer Reaktionen
2’-Methyl-4-dimethylaminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding stilbene oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced stilbene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield stilbene oxides, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-4-dimethylaminostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of anticancer agents.
Wirkmechanismus
The mechanism of action of 2’-Methyl-4-dimethylaminostilbene involves its interaction with various molecular targets. The compound’s photophysical properties are attributed to its donor-π-acceptor (D-π-A) architecture, which facilitates internal charge transfer upon excitation . This property is crucial for its applications in fluorescence probes and nonlinear optical materials. The specific pathways and molecular targets involved depend on the context of its use, such as biological imaging or material science.
Vergleich Mit ähnlichen Verbindungen
2’-Methyl-4-dimethylaminostilbene can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.
Combretastatin A-4: A vascular disrupting agent with antineoplastic properties.
What sets 2’-Methyl-4-dimethylaminostilbene apart is its unique combination of photophysical properties and chemical reactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63019-09-0 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[2-(2-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-14-6-4-5-7-16(14)11-8-15-9-12-17(13-10-15)18(2)3/h4-13H,1-3H3 |
InChI-Schlüssel |
UFLSFHMZKBRTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
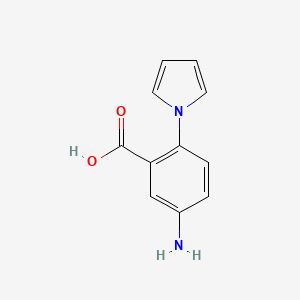
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)


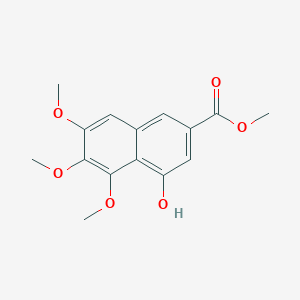
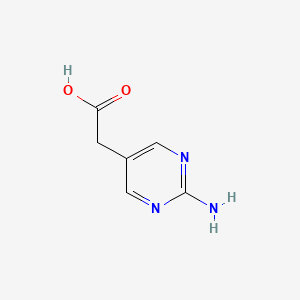
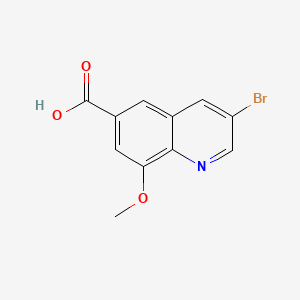



![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
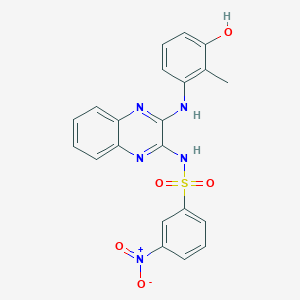
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
